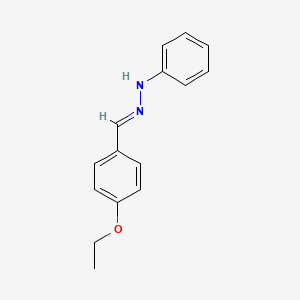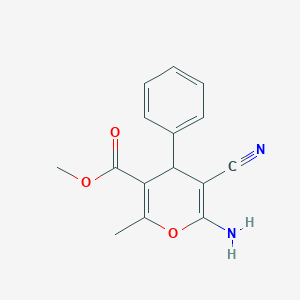![molecular formula C13H9NO3S B11554712 6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11554712.png)
6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex heterocyclic compound that features a furo[3,4-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and pyridine rings, along with a thiophene substituent, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be adapted for larger-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the synthesis of complex polyheterocycles, which are valuable in the development of new materials and catalysts.
Biology and Medicine: Due to its unique structure, the compound has potential applications in drug discovery and development. It can serve as a scaffold for designing molecules with biological activity, such as antimicrobial or anticancer agents.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple heteroatoms and conjugated systems suggests potential interactions with nucleophilic and electrophilic sites in biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Thiophenes (CHEBI:26961)
Uniqueness: (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE stands out due to its combination of furan, pyridine, and thiophene rings, which confer unique electronic and steric properties. This makes it a versatile scaffold for various chemical transformations and applications in different fields.
Eigenschaften
Molekularformel |
C13H9NO3S |
|---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
(1Z)-6-methyl-1-(thiophen-2-ylmethylidene)-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C13H9NO3S/c1-7-5-9-10(6-8-3-2-4-18-8)17-13(16)11(9)12(15)14-7/h2-6H,1H3,(H,14,15)/b10-6- |
InChI-Schlüssel |
DPTJBTYIXPIUOZ-POHAHGRESA-N |
Isomerische SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CS3 |
Kanonische SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11554657.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11554677.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11554691.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11554698.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11554701.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11554703.png)
![3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one](/img/structure/B11554716.png)
![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B11554717.png)
![methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11554718.png)
![4-(2-{N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11554719.png)
![2-[(3-Methylphenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11554724.png)
![N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11554738.png)
